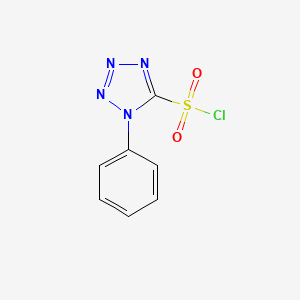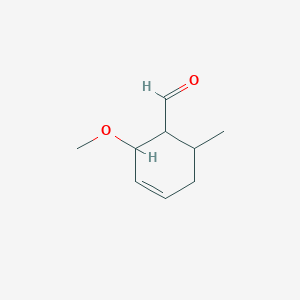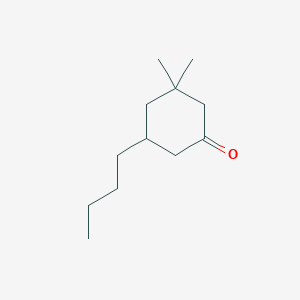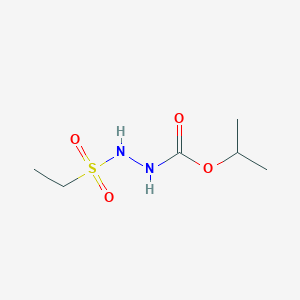
Octyl (octyloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl (octyloxy)acetate is an organic compound classified as an ester. It is formed from the reaction between octanol (octyl alcohol) and acetic acid. This compound is known for its pleasant, fruity odor, which makes it a popular ingredient in the flavor and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing octyl (octyloxy)acetate is through Fischer esterification. This process involves the reaction of octanol with acetic acid in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions. The reaction can be represented as:
C8H17OH+CH3COOH→C10H20O2+H2O
This method is favored due to its simplicity and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound follows the same Fischer esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards the formation of the ester. The product is then purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Octyl (octyloxy)acetate, like other esters, undergoes several types of chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into octanol and acetic acid.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH_4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Octanol and acetic acid.
Reduction: Octanol.
Transesterification: Different esters depending on the alcohol used.
Applications De Recherche Scientifique
Octyl (octyloxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the extraction and purification of biological compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Widely used in the flavor and fragrance industries for its fruity aroma. .
Mécanisme D'action
The mechanism of action of octyl (octyloxy)acetate primarily involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release octanol and acetic acid, which can then participate in various biochemical pathways. The ester group in this compound can also interact with enzymes and other proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.
Butyl acetate: Used in the production of lacquers and as a solvent.
Methyl butanoate: Known for its apple-like aroma and used in flavorings.
Uniqueness
Octyl (octyloxy)acetate stands out due to its longer carbon chain, which imparts unique solubility and volatility properties. This makes it particularly valuable in applications requiring a balance between hydrophobicity and volatility, such as in perfumes and flavorings .
Propriétés
Numéro CAS |
59417-75-3 |
|---|---|
Formule moléculaire |
C18H36O3 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
octyl 2-octoxyacetate |
InChI |
InChI=1S/C18H36O3/c1-3-5-7-9-11-13-15-20-17-18(19)21-16-14-12-10-8-6-4-2/h3-17H2,1-2H3 |
Clé InChI |
MQEVGOURUMNEHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCC(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)





![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)







